

SNAP 94847 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B2784360

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For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of the cross-reactivity of **SNAP 94847 hydrochloride** with other receptors, supported by available experimental data.

SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy balance and mood.^{[1][2]} Its high affinity for MCHR1 makes it a valuable tool for investigating the physiological roles of this receptor. However, to fully characterize its pharmacological profile and potential off-target effects, a thorough examination of its interactions with other receptors is crucial.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of **SNAP 94847 hydrochloride** is demonstrated by its high affinity for MCHR1 and significantly lower affinity for other receptors. The following table summarizes the available quantitative data on its binding affinity.

Target Receptor	Ligand	Ki (nM)	Kd (pM)	Selectivity Fold vs. MCHR1
MCHR1	SNAP 94847	2.2	530	-
MCH α 1A	SNAP 94847	>176	Not Reported	>80-fold
MCHD2 (likely Dopamine D2)	SNAP 94847	>1100	Not Reported	>500-fold

Data compiled from publicly available sources.[3]

It is important to note that while broad screening panel data is not extensively available in the public domain, existing information indicates that **SNAP 94847 hydrochloride** exhibits minimal cross-reactivity with a range of other G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters.[3]

Detailed Methodologies

The determination of binding affinities, such as the Ki and Kd values, is typically achieved through in vitro radioligand binding assays. While the specific protocol for the comprehensive cross-reactivity screening of **SNAP 94847 hydrochloride** is not publicly detailed, a general methodology for such an assay is outlined below.

General Radioligand Binding Assay Protocol

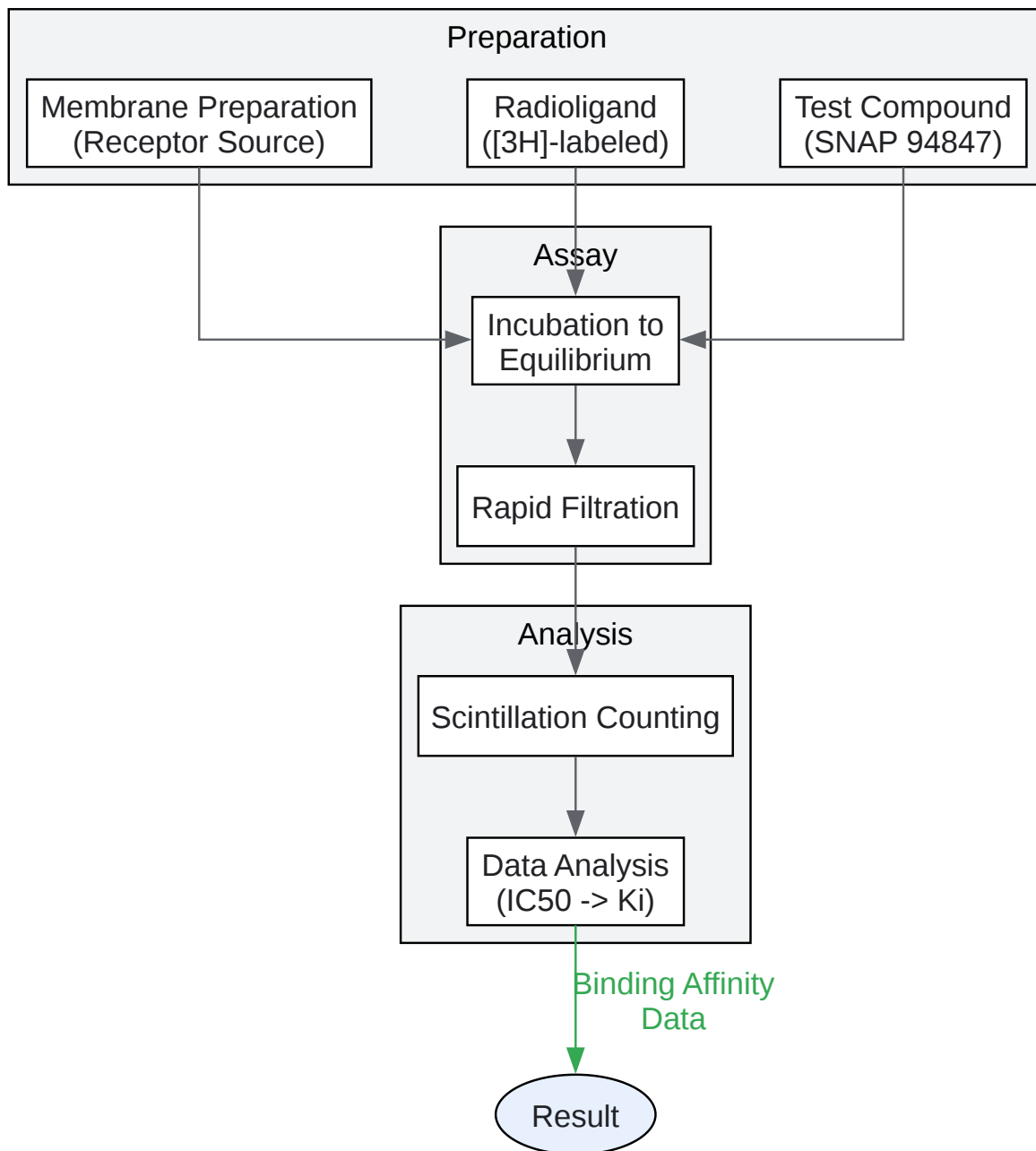
A standard radioligand binding assay is employed to determine the affinity of a test compound (in this case, **SNAP 94847 hydrochloride**) for a specific receptor. This involves the following key steps:

- **Membrane Preparation:** Membranes are prepared from cells or tissues expressing the target receptor. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.
- **Incubation:** The prepared membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound. The radioligand is a molecule with a radioactive isotope attached, allowing for its detection.

- **Equilibrium:** The incubation is carried out for a sufficient period to allow the binding of the radioligand and the test compound to the receptor to reach equilibrium.
- **Separation of Bound and Unbound Ligand:** After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly done by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
- **Quantification of Radioactivity:** The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

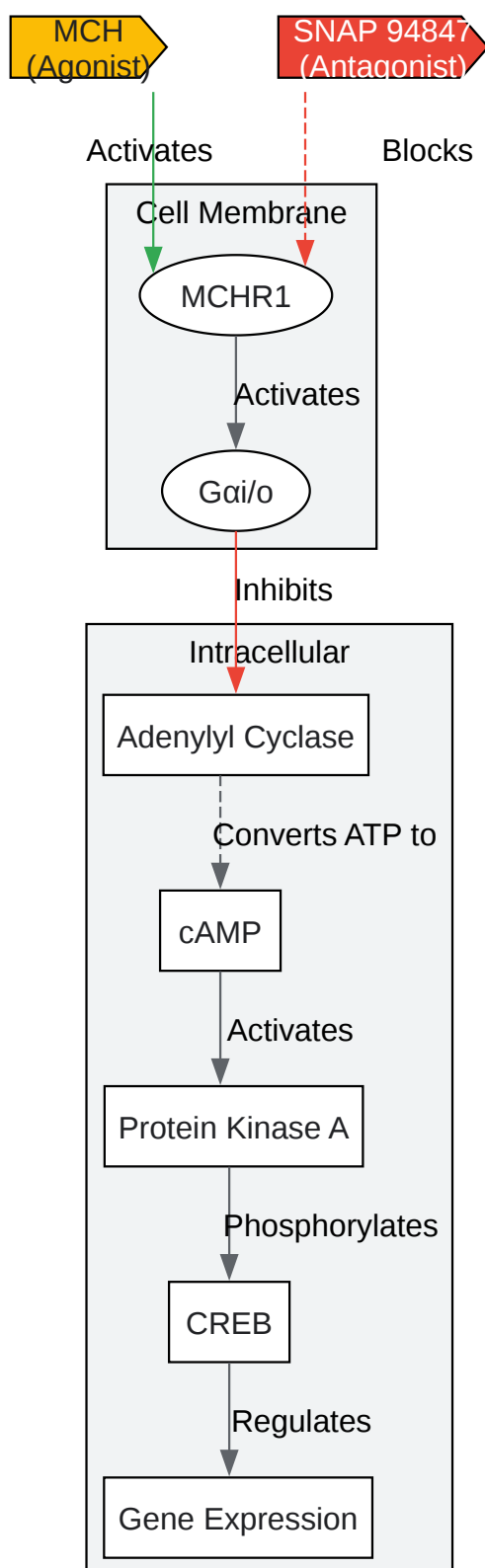
Visualizing Experimental Workflow and Signaling Pathways

To further illustrate the processes involved in characterizing **SNAP 94847 hydrochloride**, the following diagrams, generated using Graphviz, depict a typical experimental workflow for assessing receptor binding and the canonical MCHR1 signaling pathway.



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Radioligand Binding Assay Workflow



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MCHR1 Signaling Pathway Inhibition

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References

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